Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its versatile applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. The imidazopyridine scaffold is recognized for its biological activity and has been extensively studied for its potential therapeutic benefits.
Scientific Research Applications
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Safety and Hazards
The compound is classified as a skin sensitizer (Skin Sens. 1) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include “Causes skin irritation” and "May cause respiratory irritation" . The precautionary statements include “Wear protective gloves/protective clothing/eye protection/face protection” and "Avoid breathing dust/fume/gas/mist/vapors/spray" .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Similar compounds have been shown to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, if it targets IKK-ɛ and TBK1 like its analogues, it may influence the activation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Biochemical Pathways
This compound may affect various biochemical pathways. If it acts on IKK-ɛ and TBK1, it could influence the NF-kappaB pathway, which plays a crucial role in regulating immune response to infection. Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts on IKK-ɛ and TBK1, it could potentially influence the activation of NF-kappaB, leading to changes in DNA transcription, cytokine production, and cell survival .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to various receptors and proteins, modulating their signaling pathways and biological effects.
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of cancer cells by interfering with their signaling pathways and inducing apoptosis . Moreover, this compound can affect the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of COX-2 by binding to its active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its subcellular localization is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride typically involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which is then further functionalized to introduce the carboxylic acid group at the 7-position. The final step involves the conversion of the carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of the compound with high consistency.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-7-carboxylic acid N-oxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazo[1,2-a]pyridine-7-carboxylic acid N-oxide.
Reduction: Imidazo[1,2-a]pyridine-7-methanol or imidazo[1,2-a]pyridine-7-aldehyde.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride can be compared with other imidazopyridine derivatives:
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position. It has different biological activities and applications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity, similar to this compound.
Imidazo[1,2-a]pyridine-5-carboxylic acid: Another derivative with the carboxylic acid group at the 5-position, used in different medicinal chemistry applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h1-5H,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRMPZJJDBYBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-35-9 | |
Record name | imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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